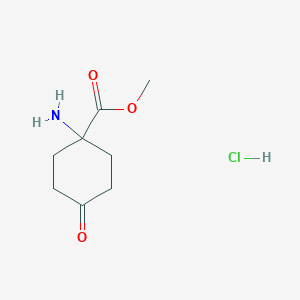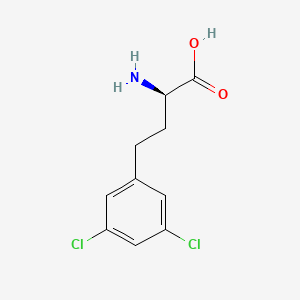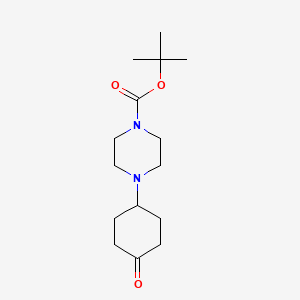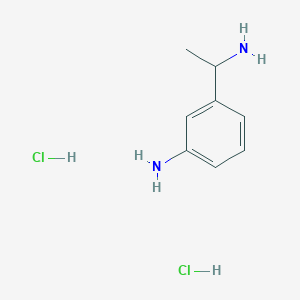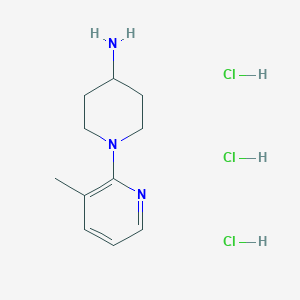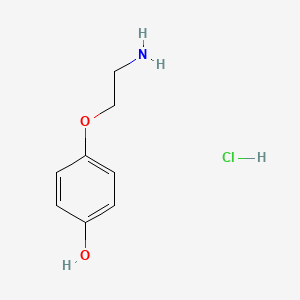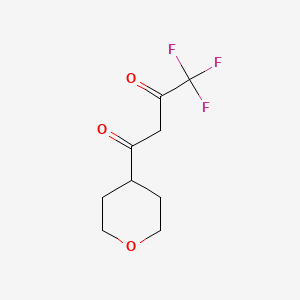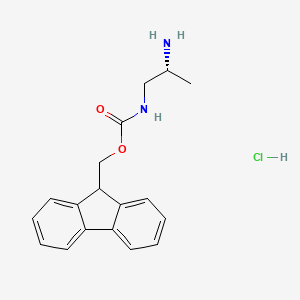
(R)-1-N-Fmoc-propane-1,2-diamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-N-Fmoc-propane-1,2-diamine HCl is a chemical compound that belongs to the class of Fmoc-protected amines. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis to protect amine groups from unwanted reactions. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Fmoc-propane-1,2-diamine HCl typically involves the protection of the amine group with the Fmoc group. One common method is to react ®-propane-1,2-diamine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-N-Fmoc-propane-1,2-diamine HCl can be scaled up by using automated peptide synthesizers. These machines can handle large volumes of reagents and solvents, ensuring consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-N-Fmoc-propane-1,2-diamine HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Coupling Reactions: The free amine can react with carboxylic acids or their derivatives to form amide bonds, which is a key step in peptide synthesis.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diamine and Fmoc group.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are often used in peptide coupling reactions.
Hydrolysis: Acidic hydrolysis can be performed using HCl, while basic hydrolysis can be done using NaOH.
Major Products Formed
Fmoc Removal: The major product is the free amine ®-propane-1,2-diamine.
Coupling Reactions: The major products are amide bonds, which are essential in peptide chains.
Hydrolysis: The products are ®-propane-1,2-diamine and the Fmoc group.
Scientific Research Applications
Chemistry
In chemistry, ®-1-N-Fmoc-propane-1,2-diamine HCl is widely used in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it an ideal protecting group for amines, allowing for selective reactions and high yields.
Biology
In biological research, this compound is used to synthesize peptide-based drugs and probes. The Fmoc group protects the amine during the synthesis, ensuring that the final product is pure and functional.
Medicine
In medicine, ®-1-N-Fmoc-propane-1,2-diamine HCl is used in the development of peptide-based therapeutics. These drugs can target specific proteins and pathways in the body, offering a high degree of specificity and efficacy.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of removal make it an ideal choice for automated peptide synthesizers, ensuring consistent quality and yield.
Mechanism of Action
The mechanism of action of ®-1-N-Fmoc-propane-1,2-diamine HCl involves the protection of the amine group with the Fmoc group. This protection prevents unwanted reactions during the synthesis of peptides and other complex molecules. The Fmoc group can be selectively removed under basic conditions, revealing the free amine group for further reactions. The molecular targets and pathways involved depend on the specific peptide or molecule being synthesized.
Comparison with Similar Compounds
Similar Compounds
®-1-N-Boc-propane-1,2-diamine HCl: Similar to the Fmoc-protected compound, but uses the Boc (tert-butyloxycarbonyl) group for protection.
®-1-N-Cbz-propane-1,2-diamine HCl: Uses the Cbz (benzyloxycarbonyl) group for protection.
Uniqueness
®-1-N-Fmoc-propane-1,2-diamine HCl is unique due to the stability and ease of removal of the Fmoc group. The Fmoc group provides better protection and can be removed under milder conditions compared to Boc and Cbz groups. This makes it particularly useful in the synthesis of sensitive peptides and other complex molecules.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-12(19)10-20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUDNYAYKBODBU-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
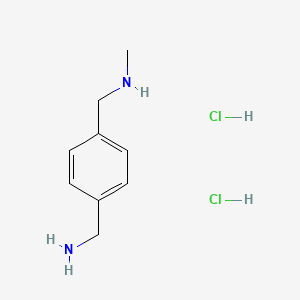
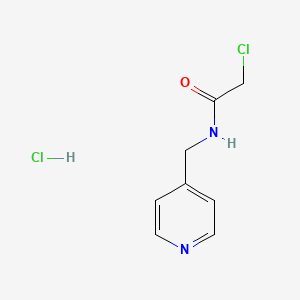
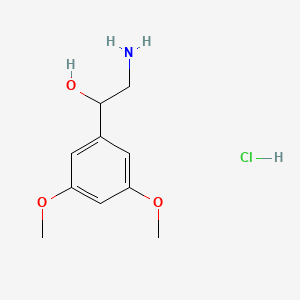
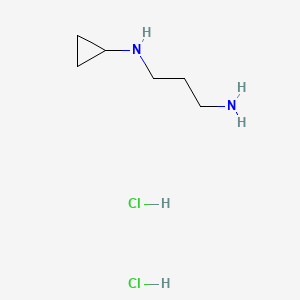
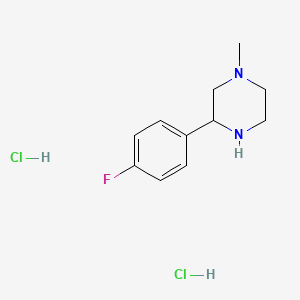
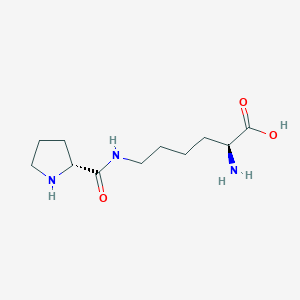
![(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B8178930.png)
